![molecular formula C22H14ClN3S B12890230 N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine CAS No. 920519-97-7](/img/structure/B12890230.png)
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine is a complex organic compound that features a benzothiazole moiety linked to a quinoline structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine typically involves multi-step organic reactions. One common method includes the initial formation of the benzothiazole ring through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde . This intermediate is then coupled with a quinoline derivative under specific conditions, such as the use of a base like potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the benzothiazole or quinoline rings.
Reduction: This can be used to reduce nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . In cancer cells, it can induce apoptosis by activating caspases and disrupting mitochondrial function .
Comparación Con Compuestos Similares
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides
- 2,4-Disubstituted thiazoles
- Benzo[d]thiazol-2(3H)-one derivatives
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)phenyl)-7-chloroquinolin-4-amine stands out due to its unique combination of a benzothiazole and quinoline moiety, which imparts a distinct set of biological activities and chemical reactivity .
Propiedades
Número CAS |
920519-97-7 |
|---|---|
Fórmula molecular |
C22H14ClN3S |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-7-chloroquinolin-4-amine |
InChI |
InChI=1S/C22H14ClN3S/c23-15-7-10-17-18(11-12-24-20(17)13-15)25-16-8-5-14(6-9-16)22-26-19-3-1-2-4-21(19)27-22/h1-13H,(H,24,25) |
Clave InChI |
IFTCXKUSJMWVRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


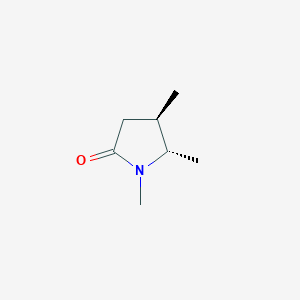
![5-(Butylamino)-2-phenyl-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B12890156.png)
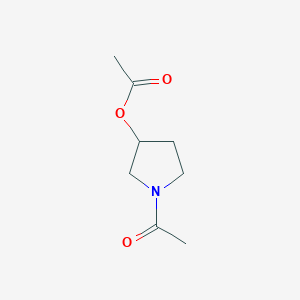
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-propoxybenzamide](/img/structure/B12890165.png)
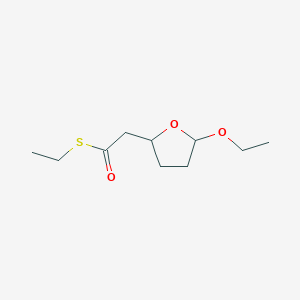
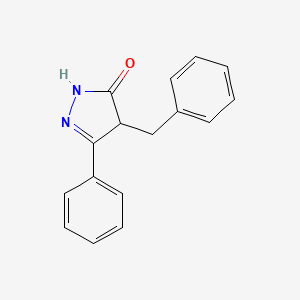
![2-(Difluoromethoxy)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12890205.png)
![(s)-(2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol](/img/structure/B12890207.png)
![4-Ethoxy-N-{1-[(furan-2-ylmethyl)-thiocarbamoyl]-piperidin-4-yl}-benzamide](/img/structure/B12890211.png)
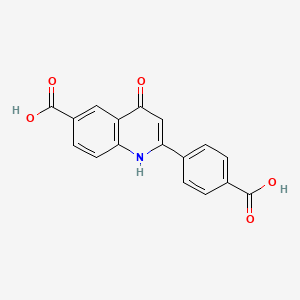
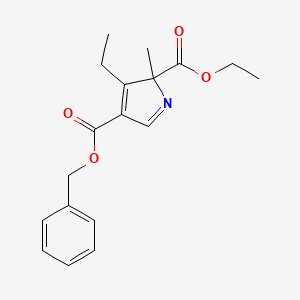


![[1,1'-Biphenyl]-2-yl(cyclohexyl)(3-ethylpentan-3-yl)phosphine](/img/structure/B12890248.png)
